molecular formula C9H18N2O B1591546 2-Morpholinocyclopentanamine CAS No. 88807-08-3

2-Morpholinocyclopentanamine

Cat. No.: B1591546
CAS No.: 88807-08-3
M. Wt: 170.25 g/mol
InChI Key: FBNNRVHRAAGBMX-UHFFFAOYSA-N
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Description

2-Morpholinocyclopentanamine is a cyclic amine that has garnered significant interest due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a morpholine ring attached to a cyclopentanamine structure, giving it unique chemical properties .

Scientific Research Applications

2-Morpholinocyclopentanamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinocyclopentanamine typically involves the reaction of morpholine with cyclopentanone under specific conditions. One common method includes the use of a Michael addition reaction, followed by hydrazinolysis and Curtius rearrangement. The optimal conditions for these reactions involve the use of aqueous solutions and catalysts such as ferric chloride, with the total yield reaching up to 81.8% .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, waste disposal, and simplicity of purification. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinocyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Morpholinocyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include the inhibition of enzyme activity and the alteration of receptor signaling, leading to various physiological effects .

Comparison with Similar Compounds

  • 2-Morpholinoethanamine
  • 2-Morpholinopropanamine
  • 2-Morpholinobutanamine

Comparison: 2-Morpholinocyclopentanamine is unique due to its cyclic structure, which imparts distinct chemical properties compared to its linear counterparts. This cyclic nature enhances its stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

2-morpholin-4-ylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNNRVHRAAGBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588523
Record name 2-(Morpholin-4-yl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88807-08-3
Record name 2-(Morpholin-4-yl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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